N-(2-cyanoethyl)-4-methylbenzamide
Overview
Description
N-(2-Cyanoethyl)-4-methylbenzamide is a chemical compound characterized by its cyanoethyl group attached to a 4-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-cyanoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid derivative.
Reduction: 4-Methylbenzylamine.
Substitution: Various alkylated benzamide derivatives.
Scientific Research Applications
N-(2-Cyanoethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and analgesic properties.
Industry: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The cyanoethyl group can interact with enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Cyanoethyl)-4-methylbenzamide is similar to other cyanoethylated benzamide derivatives, but it stands out due to its unique structural features. Some similar compounds include:
N-(2-cyanoethyl)benzamide
N-(2-cyanoethyl)-3-methylbenzamide
N-(2-cyanoethyl)-2-methylbenzamide
Properties
IUPAC Name |
N-(2-cyanoethyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12/h3-6H,2,8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMZYDIUEFNPKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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